(R)-tebuconazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

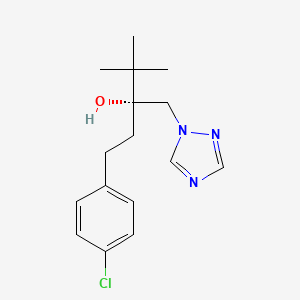

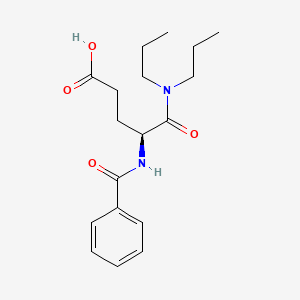

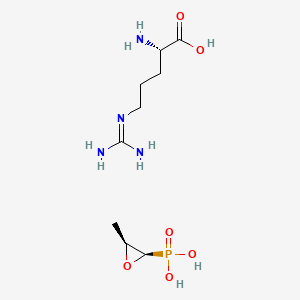

(R)-tebuconazole is the (R)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (S)-tebuconazole.

Scientific Research Applications

1. Environmental Impact and Bioaccumulation

(R)-tebuconazole has been studied for its environmental impact, particularly in aquatic ecosystems. For instance, Liu et al. (2016) investigated the chiral bioaccumulation behavior of tebuconazole in zebrafish (Danio rerio), observing preferential accumulation of (-)-R-tebuconazole in these fish. The study highlighted the importance of considering the fate of tebuconazole in the aquatic environment at the enantiomer level (Liu et al., 2016).

2. Soil Microbial Diversity and Activity

Research by Baćmaga et al. (2021) demonstrated that tebuconazole affects soil ecosystems, changing the population numbers and diversity of bacterial communities, and influencing the enzymatic activity of soil. This suggests that the frequent use of tebuconazole may pose risks to soil biological diversity (Baćmaga et al., 2021).

3. Toxicity and Mechanisms in Organisms

A study by Othmène et al. (2020) indicated that tebuconazole triggers mitochondrial pathways of apoptosis in cardiac cells, mediated through a ROS-dependent pathway. This research is pivotal in understanding the cytotoxic effects of tebuconazole on cardiac health (Othmène et al., 2020).

4. Biomonitoring and Exposure Analysis

Mercadante et al. (2018) conducted a study on the accumulation of tebuconazole in hair samples from agricultural workers. This study is crucial for understanding long-term exposure to tebuconazole and suggests that hair is a promising matrix for biomonitoring exposure (Mercadante et al., 2018).

5. Photocatalytic Degradation

Stamatis et al. (2015) explored the photocatalytic degradation of tebuconazole under simulated solar irradiation, revealing pathways for its transformation. This research is significant for environmental remediation efforts (Stamatis et al., 2015).

6. Effects on Reproductive and Developmental Health

Research by Ma et al. (2020) and Chen et al. (2019) investigated the impact of tebuconazole on rat fetal Leydig cells and pubertal Leydig cell development, respectively. These studies contribute to our understanding of tebuconazole's potential reproductive toxicity (Ma et al., 2020); (Chen et al., 2019).

7. Rapid Detection Techniques

A study by Truong et al. (2021) developed a new method for the rapid detection of tebuconazole using an aptasensor. This advancement is crucial for monitoring tebuconazole in food and environmental samples (Truong et al., 2021).

8. Impact of Repeated Exposure

Han et al. (2021) examined the effects of repeated tebuconazole exposure on soil microbial community composition and functional diversity. This study is important for assessing the long-term environmental impacts of tebuconazole use (Han et al., 2021).

properties

Molecular Formula |

C16H22ClN3O |

|---|---|

Molecular Weight |

307.82 g/mol |

IUPAC Name |

(3R)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m0/s1 |

InChI Key |

PXMNMQRDXWABCY-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)[C@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)

![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)